1-(6-Methylpyridin-2-yl)undec-1-en-3-ol
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Overview
Description
1-(6-Methylpyridin-2-yl)undec-1-en-3-ol is a chemical compound with the molecular formula C₁₇H₂₇NO and a molecular weight of 261.402 g/mol This compound features a pyridine ring substituted with a methyl group at the 6-position and an undec-1-en-3-ol chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)undec-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyridine and undec-1-en-3-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)undec-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Methylpyridin-2-yl)undec-1-en-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)undec-1-en-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)undec-1-en-2-ol: Similar structure but with a different position of the hydroxyl group.
1-(6-Methylpyridin-2-yl)dodec-1-en-3-ol: Similar structure but with a longer carbon chain.
1-(6-Methylpyridin-2-yl)undec-1-en-4-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
1-(6-Methylpyridin-2-yl)undec-1-en-3-ol is unique due to its specific substitution pattern on the pyridine ring and the position of the hydroxyl group on the undec-1-en chain. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
143413-76-7 |
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Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)undec-1-en-3-ol |
InChI |
InChI=1S/C17H27NO/c1-3-4-5-6-7-8-12-17(19)14-13-16-11-9-10-15(2)18-16/h9-11,13-14,17,19H,3-8,12H2,1-2H3 |
InChI Key |
CJHRVWHORDDVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CC1=CC=CC(=N1)C)O |
Origin of Product |
United States |
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